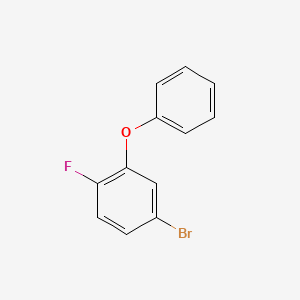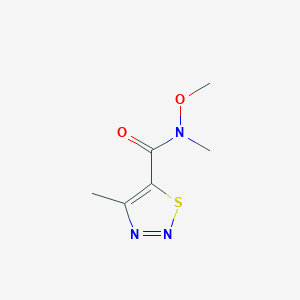
(R)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a Boc-protected amino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups.
Attachment of the Pyrazole Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These can include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate or a pharmacophore in drug design.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine: shares structural similarities with other pyrrolidine and pyrazole derivatives.
®-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)pyrrolidine: Lacks the methyl group on the pyrazole ring.
®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)pyrrolidine: Has a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of ®-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)pyrrolidine lies in its specific substitution pattern and the presence of both Boc-protected amino and pyrazole groups. This combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H23N5O2 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)/t9-/m1/s1 |
InChIキー |
MNBFXXJOEXMZDT-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=NN2C)N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B8764515.png)


